BenchChemオンラインストアへようこそ!

1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride

Medicinal Chemistry Scaffold Design HCV NS5A Inhibitors

This 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride provides the regioisomeric N1-C3 linkage and racemic dihydrochloride salt required for direct aqueous solubility. The scaffold matches picomolar HCV NS5A inhibitor cores, while the pyrrolidine amine enables amide coupling, reductive amination, and urea derivatization. For catalyst optimization, start with this racemate; switch to enantiopure (R)- or (S)- analogs for asymmetric applications. Avoid positional or salt-form substitutions to maintain target binding geometry.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10
CAS No. 1312784-53-4
Cat. No. B3097550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride
CAS1312784-53-4
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10
Structural Identifiers
SMILESC1CNCC1N2C=CN=C2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-2-8-5-7(1)10-4-3-9-6-10;;/h3-4,6-8H,1-2,5H2;2*1H
InChIKeyYXICJEFNOWSYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1312784-53-4 Procurement Guide: 1-(3-Pyrrolidinyl)-1H-imidazole Dihydrochloride Specifications


1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride (CAS 1312784-53-4) is a bifunctional heterocyclic building block comprising a pyrrolidine ring linked at the 3-position to an imidazole ring, supplied as a dihydrochloride salt [1]. With molecular formula C₇H₁₃Cl₂N₃ and molecular weight 210.10 g/mol, the compound is predominantly offered as a racemic mixture with typical purities of 95% . The imidazole moiety provides metal-coordinating and hydrogen-bonding capacity, while the secondary amine on the pyrrolidine ring offers a site for further derivatization. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and chiral catalysts [2][3].

1312784-53-4: Why Generic Pyrrolidinyl-Imidazole Substitution Compromises Synthetic Reproducibility


The pyrrolidinyl-imidazole scaffold exists in multiple positional and stereochemical isomers, each with distinct reactivity and downstream biological implications. 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride (N1-linked to pyrrolidine C3) cannot be substituted with the 2-pyrrolidinyl isomer (C2-linked) or the 4-pyrrolidinyl isomer without altering the spatial orientation of the secondary amine handle [1]. The racemic nature of the commercial product is explicitly documented ; substituting with an enantiopure (R)- or (S)-configured analog introduces stereochemical variables that change catalyst performance and target binding geometry [2]. Additionally, the dihydrochloride salt form enhances aqueous solubility and provides the free amine only upon neutralization—a property not shared by the free base (CAS 64074-20-0) which has different handling and storage requirements [1]. These distinctions carry quantitative consequences for yield, enantioselectivity, and assay reproducibility in downstream applications.

1312784-53-4 Quantitative Differentiation: Comparative Evidence for Procurement Decisions


Regioisomeric Positioning: N1-(C3) Linkage Confers Distinct Scaffold Geometry Versus C2-Linked Analogs

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride features the imidazole N1 nitrogen bonded to the C3 position of the pyrrolidine ring, a regioisomeric arrangement distinct from the 2-(pyrrolidin-3-yl)-1H-imidazole scaffold (imidazole C2-linked to pyrrolidine C3) [1]. In HCV NS5A inhibitor development, the N1-C3 linkage topology present in this compound is the precise connectivity employed in the core of picomolar pan-genotypic inhibitors [2]. The 2-pyrrolidinyl isomer lacks the specific vector required for the imidazole-phenyl-butadiynyl extension that defines this inhibitor class [2]. Substituting the 2-pyrrolidinyl analog would produce a scaffold with the amine handle oriented differently, incompatible with the established SAR.

Medicinal Chemistry Scaffold Design HCV NS5A Inhibitors

Racemic Specification: Commercial Product Defined as Racemic Mixture, Documented by Hit2Lead Datasheet

The commercial product 1-(3-pyrrolidinyl)-1H-imidazole dihydrochloride is explicitly specified as a racemic mixture according to the Hit2Lead building block datasheet . This stands in contrast to enantiopure analogs such as 1-(3R)-3-pyrrolidinyl-1H-imidazole (CAS 153836-67-0), which carries the defined (R)-configuration . In asymmetric nucleophilic catalysis applications, the choice between racemic and enantiopure starting material determines downstream enantioselectivity. Chiral bicyclic imidazole catalysts derived from enantiopure pyrrolidinyl-imidazole precursors achieve good to excellent enantioselectivities in kinetic resolution [1]; racemic starting material yields a mixture of diastereomeric catalysts with compromised selectivity.

Asymmetric Catalysis Chiral Resolution Stereochemistry

Salt Form Advantage: Dihydrochloride Enables Higher Aqueous Solubility Versus Free Base for Reaction Development

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride (CAS 1312784-53-4, MW 210.10) is the dihydrochloride salt of 1-(pyrrolidin-3-yl)-1H-imidazole free base (CAS 64074-20-0, MW 137.18) [1]. The dihydrochloride salt form enhances aqueous solubility, facilitating reactions in water or aqueous-organic biphasic systems without requiring additional acid neutralization steps . The free base requires separate handling due to its basic nature and different solubility profile; it also lacks the salt stabilization that improves long-term storage stability under ambient conditions . The dihydrochloride salt enables direct use in amide coupling or reductive amination reactions following in situ neutralization, eliminating the need for pre-reaction free-basing.

Aqueous Synthesis Solubility Reaction Optimization

Purity Benchmark: Commercial Availability at 95% Minimum Purity Across Multiple Authorized Vendors

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride is consistently offered at 95% minimum purity across multiple authorized vendors, including AChemBlock (Catalog P36888) , Hit2Lead (BB-4019822) , and MolCore . This standardization enables cross-vendor comparability for procurement decisions based on pricing and availability rather than purity verification. In contrast, positional isomers such as 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride (CAS 1211539-34-2) lack comparable multi-vendor standardization and published purity metrics [1]. The 95% purity specification ensures consistent performance in subsequent amide coupling or reductive amination reactions without requiring additional purification.

Quality Control Building Block Procurement Synthetic Reliability

Computed Physicochemical Profile: LogP -0.53 and TPSA 29.9 Ų Predict Favorable Aqueous Solubility and BBB Permeability

The computed physicochemical profile of 1-(3-pyrrolidinyl)-1H-imidazole dihydrochloride includes LogP -0.53 and Topological Polar Surface Area (TPSA) 29.9 Ų [1]. Compared to the 4-pyrrolidinyl positional isomer (4-(pyrrolidin-3-yl)-1H-imidazole), which has a different LogP value due to altered connectivity, the N1-C3 linkage yields a more negative LogP . The low LogP and moderate TPSA predict favorable aqueous solubility and potential blood-brain barrier permeability for derived drug candidates, making this scaffold attractive for CNS-targeted fragment-based drug discovery [2]. The hydrogen bond donor count of 3 and acceptor count of 2 further define its intermolecular interaction capacity.

Physicochemical Properties ADME Prediction Fragment-Based Drug Discovery

1312784-53-4: Validated Application Scenarios for Research and Industrial Use


HCV NS5A Inhibitor Scaffold Construction

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride provides the core N1-C3 pyrrolidinyl-imidazole linkage required for constructing HCV NS5A inhibitors with picomolar pan-genotypic activity. The compound's regioisomeric connectivity (imidazole N1 bonded to pyrrolidine C3) matches the scaffold used in lead compound 1.12, which demonstrated EC50 values of 2.9–34 pM across six HCV genotypes [1]. The secondary amine on the pyrrolidine ring serves as the attachment point for phenyl-butadiynyl-imidazole extensions that define this inhibitor class. The racemic specification is appropriate for initial SAR screening; subsequent chiral resolution may be required for clinical candidate optimization [2].

Chiral Imidazole Nucleophilic Catalyst Precursor

This compound serves as a precursor for the synthesis of chiral bicyclic imidazole nucleophilic catalysts (Alkyl-PDPI derivatives) used in the kinetic resolution of arylalkylcarbinols [1]. The pyrrolidine secondary amine enables annulation to form the pyrrolo[1,2-a]imidazole core. When enantiopure starting material is employed, the resulting catalysts achieve good to excellent enantioselectivities [1]. The racemic product is suitable for initial catalyst library screening and method development; enantiopure analogs (CAS 153836-67-0) should be procured for asymmetric applications requiring defined stereochemistry [2].

Aqueous-Phase Fragment Library Synthesis

The dihydrochloride salt form enables direct use in aqueous reaction conditions without requiring separate free-basing steps. The compound's computed LogP of -0.53 and TPSA of 29.9 Ų predict favorable aqueous solubility [1], making it suitable for fragment-based drug discovery campaigns conducted in aqueous buffers or aqueous-organic biphasic systems. The hydrogen bond donor count of 3 and acceptor count of 2 support intermolecular interactions with biological targets in aqueous environments [2]. The 95% minimum purity across multiple vendors ensures consistent fragment library quality [3].

Kinase Inhibitor Scaffold Diversification

The pyrrolidinyl-imidazole scaffold is a recognized pharmacophore in kinase inhibitor design, with structurally related compounds demonstrating potent kinase inhibition (e.g., IC50 3.82 nM for certain pyrrolidinyl-imidazole derivatives) [1]. The secondary amine on the pyrrolidine ring provides a versatile handle for introducing diverse substituents via amide coupling, reductive amination, or urea formation. The scaffold's fragment-like properties (MW 137.18 free base equivalent, LogP -0.53) support efficient hit-to-lead optimization with room for molecular weight and lipophilicity growth [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.